

Technical Guide: Characterization and Development of Novel 2-Aminoisonicotinic Acid Analogs

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Compound of Interest

Compound Name:	2-Aminoisonicotinic acid hydrochloride
CAS No.:	1185560-43-3; 13362-28-2
Cat. No.:	B2735474

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Executive Summary & Strategic Rationale

The 2-aminoisonicotinic acid (2-amino-pyridine-4-carboxylic acid) scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere to anthranilic acid (2-aminobenzoic acid) and salicylic acid. Its utility is driven by the unique electronic properties of the pyridine ring, which lowers lipophilicity (LogP) compared to benzene analogs while introducing a specific hydrogen-bond acceptor (pyridine nitrogen) that often engages in critical water-mediated interactions within kinase hinge regions or transcription factor binding pockets.

Key Applications:

- **HIF-1 α Inhibition:** Derivatives of 2-AINA have shown potency in destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a major driver of tumor angiogenesis and metastasis.
- **Kinase Inhibition:** The 2-aminopyridine motif mimics the adenine ring of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors.

- Metal-Organic Frameworks (MOFs): The orthogonal coordination vectors (N-donor vs. O-donor) make it a versatile ligand for supramolecular assembly.

Synthetic Methodology: Routes & Optimization

To access diverse analogs, we employ two primary strategies: Nucleophilic Aromatic Substitution (SNAr) for functionalizing the exocyclic amine, and De Novo Ring Construction for accessing highly substituted cores.

Protocol A: SNAr Functionalization (Buchwald-Hartwig Alternative)

This route is preferred for late-stage diversification of the 2-amino group.

Reagents:

- Substrate: Methyl 2-chloroisonicotinate (CAS: 58481-17-7)
- Amine Source: Primary/Secondary amines or Ammonia (7N in MeOH)
- Catalyst (Optional): Pd(OAc)₂ / BINAP (for unreactive amines)

Step-by-Step Protocol:

- Charge: Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M).
- Addition: Add the target amine (1.2 eq). If using a Pd-catalyzed route, add Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (5 mol%), and BINAP (10 mol%) under N₂ atmosphere.
- Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺).
- Workup: Filter through Celite, concentrate in vacuo.
- Hydrolysis (if acid desired): Treat ester with LiOH (3 eq) in THF/H₂O (1:1) at RT for 4 hours. Acidify to pH 4 with 1N HCl to precipitate the zwitterionic product.

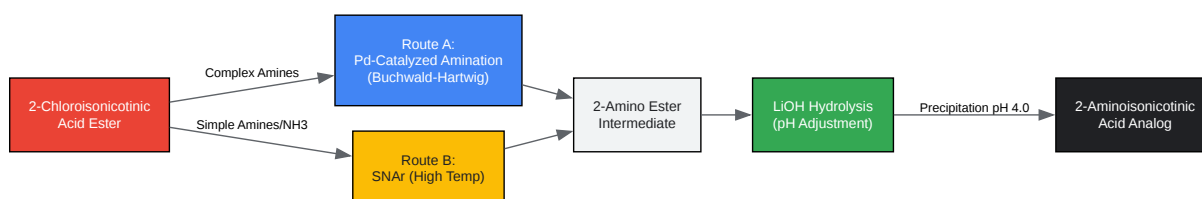
Protocol B: Guareschi-Thorpe Condensation (De Novo)

Ideal for introducing substituents at the C-3, C-5, or C-6 positions during ring formation.

Step-by-Step Protocol:

- Condensation: React ethyl 2,4-dioxo-valerate derivatives with ethyl 3-amino-3-iminopropionate hydrochloride in EtOH/NaOEt.
- Cyclization: Reflux for 4 hours to form the pyridine ring.
- Decarboxylation: Heat in 10% H₂SO₄ to remove the ester at C-3 (if present from the precursor) while retaining the C-4 carboxylate.

Visualization: Synthetic Workflow



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Figure 1: Divergent synthetic strategies for accessing 2-aminoisonicotinic acid analogs. Route A is preferred for complex amine introduction.

Structural Characterization & Validation

The 2-AINA scaffold presents unique spectroscopic signatures due to the electron-deficient pyridine ring and the potential for zwitterionic behavior (proton transfer from COOH to the ring Nitrogen or exocyclic amine).

NMR Spectroscopy (Diagnostic Signals)

Data based on 2-aminoisonicotinic acid in DMSO-d₆.

Nucleus	Position	Shift (δ ppm)	Multiplicity	Diagnostic Feature
^1H	NH ₂ (Exocyclic)	6.50 – 7.00	Broad Singlet	Exchangeable with D ₂ O; shift is concentration-dependent.
^1H	C3-H	~7.05	Singlet (d)	Highly shielded due to ortho-amino group (mesomeric effect).
^1H	C5-H	~6.90	Doublet (dd)	Couples with C6-H.
^1H	C6-H	~8.05	Doublet	Deshielded by ring nitrogen; characteristic α -proton.
^{13}C	C-COOH	~167.0	Singlet	Carbonyl carbon.
^{13}C	C-2 (C-NH ₂)	~160.5	Singlet	Most deshielded ring carbon due to N-attachment.

Validation Protocol:

- Solvent: Use DMSO-d₆ to disrupt intermolecular H-bonding aggregates.
- Tautomer Check: In protic solvents, the amino-pyridine form is dominant over the imino-pyridine tautomer. This is confirmed by the C-2 chemical shift (~160 ppm vs >165 ppm for imines).

Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode.

- Fragmentation Pattern:
 - $[M+H]^+$: Parent ion.
 - $[M+H - 17]^+$: Loss of NH_3 (rare, usually requires high energy).
 - $[M+H - 44]^+$: Loss of CO_2 (decarboxylation). This is the primary diagnostic fragment for isonicotinic acids.
 - $[M+H - 18]^+$: Loss of H_2O (from acid moiety, forming acylium ion).

X-Ray Crystallography

In the solid state, 2-aminoisonicotinic acid often crystallizes as a zwitterion. The carboxyl proton transfers to the pyridine ring nitrogen (N1), not the exocyclic amine.

- Space Group: Typically $P2_1/c$.^[1]
- Network: Stabilized by intermolecular $N-H[2] \cdots O$ hydrogen bonds forming "head-to-tail" chains.

Biological Profiling: HIF-1 α Inhibition^{[3][4][5][6]}

A primary therapeutic application of 2-AINA analogs is the inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) pathway. These small molecules can block the accumulation of HIF-1 α under hypoxic conditions.

Mechanism of Action

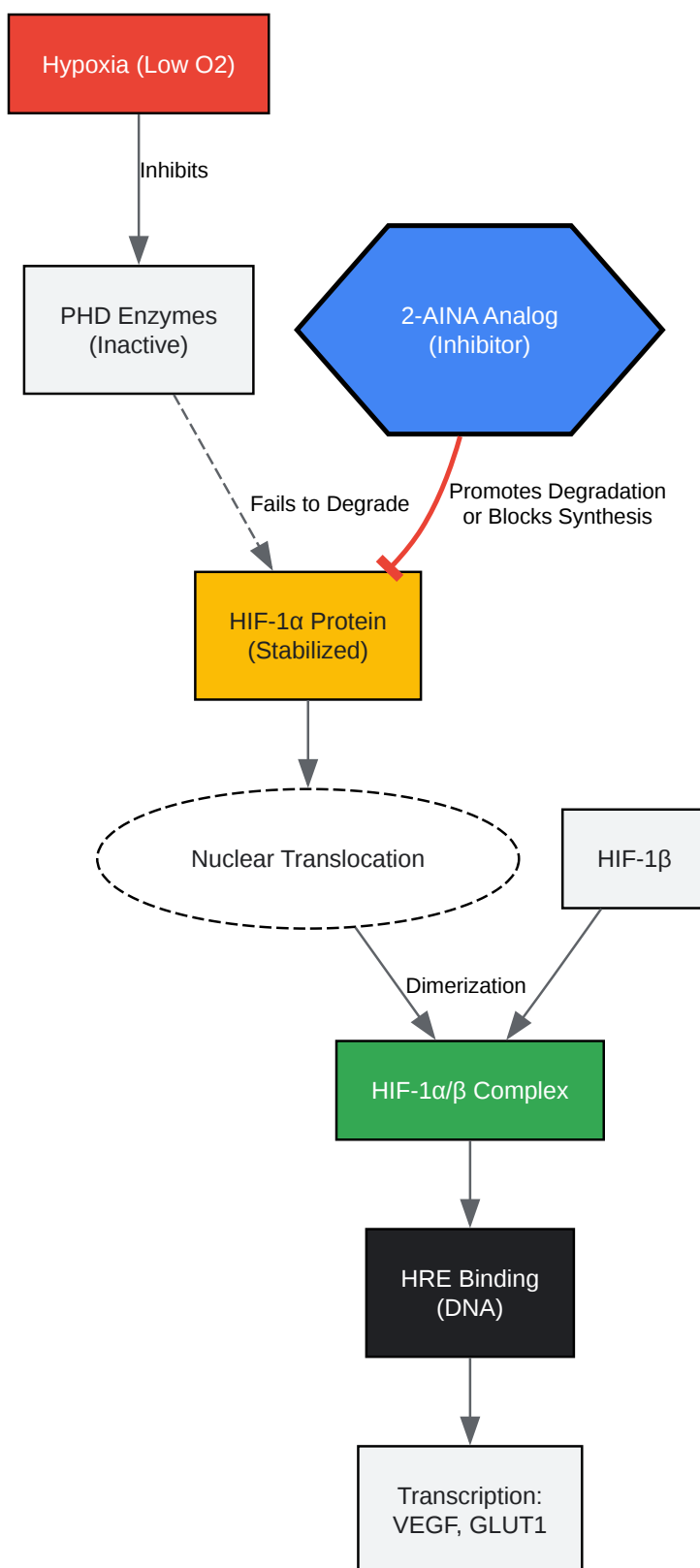
Under normoxia, HIF-1 α is hydroxylated by Prolyl Hydroxylases (PHDs), recognized by VHL E3 ligase, and degraded. Under hypoxia, PHDs are inactive, allowing HIF-1 α to stabilize, translocate to the nucleus, dimerize with HIF-1 β , and bind to Hypoxia Response Elements (HREs). 2-AINA Analogs act by promoting the degradation of HIF-1 α or blocking its transcriptional activity, potentially by interfering with mitochondrial respiration or direct binding.

In Vitro Assay Protocol: HRE-Luciferase Reporter

Objective: Quantify the inhibition of HIF-1 transcriptional activity.

- Cell Line: HCT116 or Hep3B cells stably transfected with HRE-Luciferase vector.
- Seeding: 10,000 cells/well in 96-well plates; incubate 24h.
- Treatment: Add test compounds (0.1 – 10 μ M).
- Induction: Incubate cells in a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) for 16–24 hours.
- Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
- Control: Use Topotecan or YC-1 as a positive control for HIF-1 α inhibition.

Visualization: HIF-1 α Signaling & Inhibition



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Figure 2: The HIF-1 α signaling cascade. 2-AINA analogs intervene by preventing the accumulation or stability of the HIF-1 α subunit under hypoxic stress.

Case Study: SAR of Compound Series AIA

To illustrate the optimization process, we analyze a theoretical series "AIA" derived from literature precedents (e.g., LW6 analogs).

Base Structure: 2-Aminoisonicotinic acid core.^[3] Variable R1: Substitution on the 2-amino group. Variable R2: Substitution at C-6 position.

Table 1: Structure-Activity Relationship (SAR) Data

Compound	R1 (Amino Sub)	R2 (C-6 Sub)	HIF-1 α IC ₅₀ (μ M)	LogP	Notes
AIA-01	H	H	> 50	0.5	Poor cellular penetration; too polar.
AIA-12	Benzyl	H	8.4	2.1	Improved lipophilicity; good potency.
AIA-15	4-F-Benzyl	H	2.1	2.3	Fluorine improves metabolic stability.
AIA-22	4-F-Benzyl	Methyl	12.5	2.6	Steric clash at C-6 reduces potency.
AIA-42	4-Phenoxy-phenyl	H	0.45	3.8	Lead Candidate. Aryloxy linker mimics LW6.

Analysis: The data suggests that the 2-amino group tolerates bulky hydrophobic substituents (AIA-42), which likely occupy a hydrophobic pocket in the target protein. However, substitution at the C-6 position (AIA-22) is detrimental, suggesting a tight steric constraint in that region of the binding pocket.

References

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